molecular formula C19H19FN4O2S B2961425 (2,4-Dimethylthiazol-5-yl)(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1211817-26-3

(2,4-Dimethylthiazol-5-yl)(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2961425
CAS No.: 1211817-26-3
M. Wt: 386.45
InChI Key: DHQGBNHDVKPCFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(2,4-Dimethylthiazol-5-yl)(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone" features a 2,4-dimethylthiazole moiety linked via a methanone bridge to a piperidine ring substituted with a 1,3,4-oxadiazole group bearing a 4-fluorophenyl substituent. This architecture combines heterocyclic systems (thiazole and oxadiazole) known for their pharmacological relevance, such as antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2S/c1-11-16(27-12(2)21-11)19(25)24-9-7-14(8-10-24)18-23-22-17(26-18)13-3-5-15(20)6-4-13/h3-6,14H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQGBNHDVKPCFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2,4-Dimethylthiazol-5-yl)(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone , with the CAS number 1211817-26-3, represents a novel class of biologically active molecules that have garnered interest in medicinal chemistry. This compound integrates a thiazole moiety with a piperidine and oxadiazole structure, suggesting potential applications in various therapeutic areas, including anti-cancer and anti-inflammatory treatments.

Molecular Characteristics

PropertyValue
Molecular FormulaC19_{19}H19_{19}FN4_{4}O2_{2}S
Molecular Weight386.4 g/mol
CAS Number1211817-26-3

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the fluorophenyl and oxadiazole groups enhances its potential pharmacological properties.

Anticancer Properties

Recent studies have indicated that thiazole derivatives exhibit significant anticancer activity. The integration of the thiazole moiety in the compound under discussion may contribute to its efficacy against various cancer cell lines. For instance, compounds containing similar structural motifs have shown promising results in inhibiting cell proliferation in human glioblastoma and melanoma cell lines, with IC50_{50} values ranging from 10 to 30 µM .

Case Study:
A study focused on thiazole-integrated compounds demonstrated that modifications in the phenyl ring significantly influenced cytotoxicity. The presence of electron-donating or electron-withdrawing groups was critical for enhancing activity against cancer cells .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Thiazole derivatives have been reported to possess antibacterial and antifungal activities. For example, compounds with similar structures exhibited minimum inhibitory concentrations (MIC) against Gram-positive bacteria like Enterococcus faecalis at 100 µg/mL .

Table: Antimicrobial Activity Comparison

CompoundMIC (µg/mL)Activity Type
Reference (Chloramphenicol)25-50Antibacterial
Compound A100Antibacterial
Compound B50Antifungal

Anti-inflammatory Properties

The oxadiazole component of the compound has been associated with anti-inflammatory effects. Research indicates that oxadiazoles can inhibit pro-inflammatory cytokines and reduce edema in animal models .

In Vivo Study:
In an experimental model using carrageenan-induced paw edema, oxadiazole derivatives demonstrated significant reductions in inflammation, suggesting that the compound may possess similar anti-inflammatory properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Thiazole Ring: Known for its versatility in medicinal chemistry, it contributes to anticancer and antimicrobial activities.
  • Oxadiazole Group: Enhances anti-inflammatory effects and may improve overall bioavailability.
  • Piperidine Moiety: Often linked with improved binding affinity to biological targets.

Key Findings from SAR Studies:

  • Substituents on the phenyl ring significantly affect cytotoxicity; electron-donating groups enhance activity while electron-withdrawing groups may reduce it .
  • The presence of fluorine in the phenyl ring is associated with increased lipophilicity and potentially improved pharmacokinetics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing core structural motifs, focusing on substitutions, synthetic routes, and biological activities.

Thiazole-Oxadiazole/Thiadiazole Hybrids

Compound Name Core Heterocycles Key Substituents Biological Activity Synthesis Highlights Reference ID
Target Compound Thiazole + Oxadiazole 4-Fluorophenyl, Piperidine Not explicitly reported Likely Suzuki coupling (similar to )
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Thiazole + Pyrazole + Triazole 4-Chlorophenyl, 4-Fluorophenyl Antimicrobial Multi-step heterocyclic assembly
2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole Thiadiazole + Thiadiazole 4-Methylphenyl, Sulfur linkages Medicinal chemistry applications Direct cyclization/functionalization
2-(1-(4-Amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Thiazole + Pyrazolo-pyrimidine 2,4-Dimethylthiazole, Fluorophenyl Not reported (anticancer analogs exist) Suzuki coupling, boronic acid intermediates

Key Observations:

  • Heterocycle Substitutions: Replacing oxadiazole with thiadiazole (as in ) or triazole (as in ) alters electronic properties and binding interactions.
  • Aryl Group Effects: The 4-fluorophenyl group in the target compound contrasts with 4-chlorophenyl (in ) and 4-methylphenyl (in ).
  • Piperidine vs. Piperazine : Piperidine in the target compound offers a six-membered ring with one nitrogen, while piperazine (e.g., in ) provides two nitrogens, influencing solubility and hydrogen-bonding capacity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.